

Technical Support Center: Mitigating Charge Noise in Silicon-28 Quantum Devices

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Compound of Interest

Compound Name: Silicon-28

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with **Silicon-28** (^{28}Si) quantum devices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to charge noise in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is charge noise and why is it a problem for my ^{28}Si quantum device?

A: Charge noise refers to random fluctuations in the local electrostatic environment of your quantum dot qubits. These fluctuations are a primary source of decoherence in silicon spin qubits, limiting the fidelity of both single and two-qubit gates.[1][2][3] In ^{28}Si devices, while the nuclear spin environment is quiet, charge noise remains a significant hurdle.[1] The fluctuating electric fields can alter the exchange interaction between spins and the Larmor frequency, leading to computational errors.[1]

Q2: What are the common sources of charge noise in my device?

A: The primary sources of charge noise are electrical defects, often modeled as two-level fluctuators (TLFs), located at various interfaces and within the bulk material of your device.[4][5][6] Key locations for these charge traps include:

- Semiconductor-Dielectric Interface: The interface between the silicon quantum well and the gate dielectric (e.g., SiO_2 or Al_2O_3) is a major contributor to charge noise.[7][8][9]

- Surface of the Semiconductor: Defects near the surface can also introduce significant electrostatic fluctuations.[\[7\]](#)
- Within the Dielectric Layer: Traps within the gate oxide can capture and release charges, causing noise.
- Impurity Atoms and Dislocations: Unintentional impurities or crystal defects within the silicon or SiGe layers can act as charge traps.[\[8\]](#)

Q3: I am observing rapid dephasing of my qubit. Could this be caused by charge noise?

A: Yes, rapid dephasing is a classic symptom of significant charge noise. Charge fluctuations cause random variations in the qubit's energy levels, leading to a loss of phase coherence. This is a major obstacle to achieving high-fidelity quantum operations.[\[3\]](#) Specifically, charge noise induces fluctuations in the exchange interaction, which is critical for two-qubit gates.[\[1\]](#)

Q4: How can I determine if the noise I'm seeing is correlated between my qubits?

A: In compact quantum dot arrays, it is common to observe spatial correlations in charge noise, which can be detrimental to quantum error correction.[\[10\]](#) You can investigate noise correlations by performing noise spectroscopy on two neighboring qubits simultaneously. The presence of strong cross-correlations in the noise spectra of the two qubits, as well as correlations between the qubit frequencies and their exchange interaction, indicates a common source of charge noise affecting both.[\[10\]](#)

Troubleshooting Guides

Problem: High level of low-frequency (1/f) noise observed in my measurements.

This is a common manifestation of charge noise, often attributed to a collection of two-level fluctuators with a wide range of switching times.[\[6\]](#)[\[11\]](#)

Possible Causes & Solutions:

Cause	Suggested Mitigation Strategy
Surface and Interface Traps	Improve surface passivation techniques during fabrication. Annealing steps can sometimes reduce the density of interface traps.
Dielectric Quality	Experiment with different gate dielectric materials or deposition methods. Thinner, high-quality gate oxides tend to exhibit lower noise. [7][12]
Material Purity	Ensure the use of high-purity ^{28}Si and SiGe layers to minimize charge traps from impurity atoms. Thinning the silicon quantum well has been shown to reduce charge noise.[8]
Device Tuning	The level of charge noise can sometimes be tuned by adjusting gate voltages.[13] Operating the qubit at "sweet spots" where it is less sensitive to electric field fluctuations can significantly improve coherence times.[14]

Problem: Two-qubit gate fidelity is lower than expected.

Low two-qubit gate fidelity is often a direct consequence of charge noise affecting the exchange interaction between qubits.[1]

Possible Causes & Solutions:

Cause	Suggested Mitigation Strategy
Fluctuations in Exchange Interaction	Implement dynamical decoupling sequences during the two-qubit gate operation to filter out low-frequency noise.[2][6]
Non-linear Noise Coupling	The effect of charge noise on the exchange interaction can be non-linear.[1] Characterize this non-linearity to develop more accurate gate control pulses.
Correlated Noise	If the noise is correlated between the qubits, this can be a significant source of error.[10] Understanding the nature of these correlations is the first step toward designing noise-resilient gate operations.

Experimental Protocols

Protocol 1: Charge Noise Spectroscopy using a Quantum Dot Charge Sensor

This protocol outlines the steps to measure the charge noise spectrum of a quantum dot using a nearby sensor quantum dot.

Methodology:

- Device Preparation:
 - Cool down the $^{28}\text{Si}/\text{SiGe}$ device with a double quantum dot and a nearby charge sensor quantum dot to cryogenic temperatures (e.g., $< 100\text{ mK}$). [8]
 - Tune the device to form a quantum dot under the desired gate and a sensor dot that is sensitive to the charge state of the main dot.
- Sensor Calibration:

- Apply a source-drain bias across the sensor dot and measure its current as a function of a plunger gate voltage to observe Coulomb peaks.[8][15]
- Position the gate voltage on the flank of a Coulomb peak where the sensor current is most sensitive to changes in the local electrostatic environment.[15]
- Noise Measurement:
 - With the sensor biased at its most sensitive operating point, measure the fluctuations in the sensor current over time using a low-noise current preamplifier and a spectrum analyzer.[12]
 - Record the current noise power spectral density, $S_I(f)$.
- Conversion to Charge Noise:
 - Determine the lever arm (α), which relates the change in gate voltage to a change in the electrochemical potential of the dot. This can be extracted from the Coulomb diamond measurements.[15]
 - Convert the measured current noise spectrum to a charge noise spectrum, $S_\epsilon(f)$, using the transconductance (dI/dV_g) of the sensor and the lever arm.

Protocol 2: Mitigating Charge Noise with Dynamical Decoupling

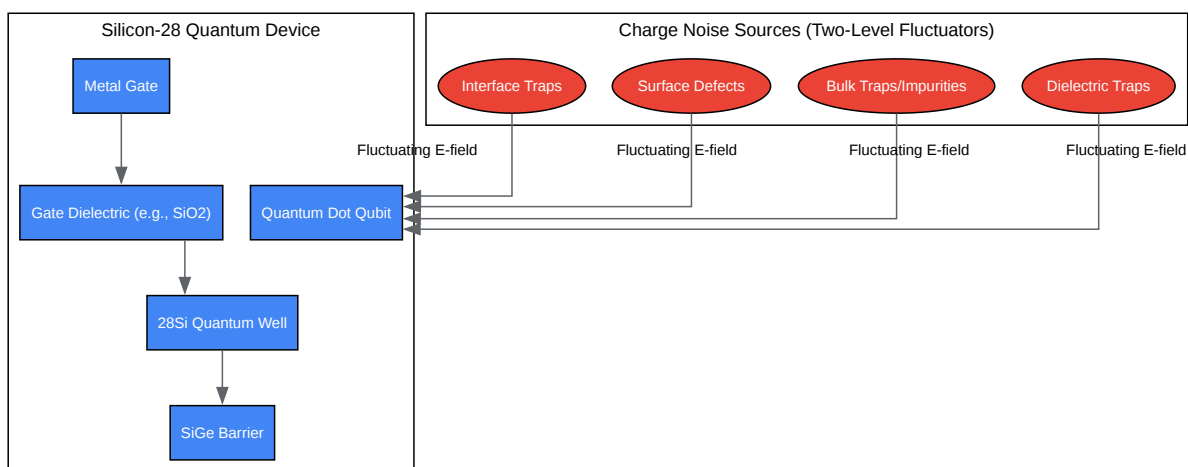
This protocol describes how to use dynamically decoupled exchange oscillations to suppress the effects of low-frequency charge noise on a singlet-triplet qubit.

Methodology:

- Qubit Initialization:
 - Initialize a two-electron singlet-triplet qubit in the singlet state, $S(2,0)$, where both electrons are in the same dot.
- Pulse Sequence:

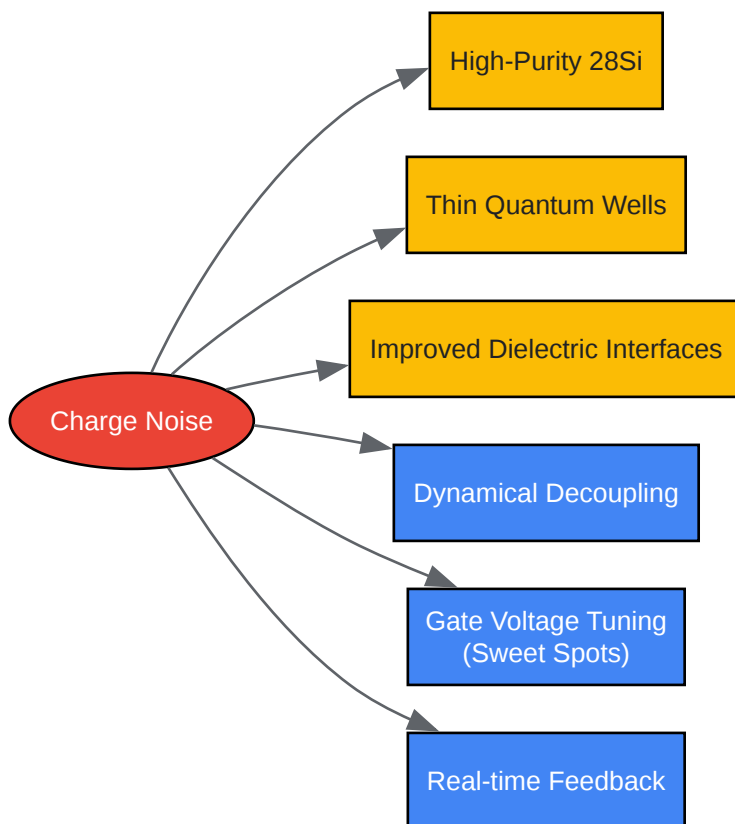
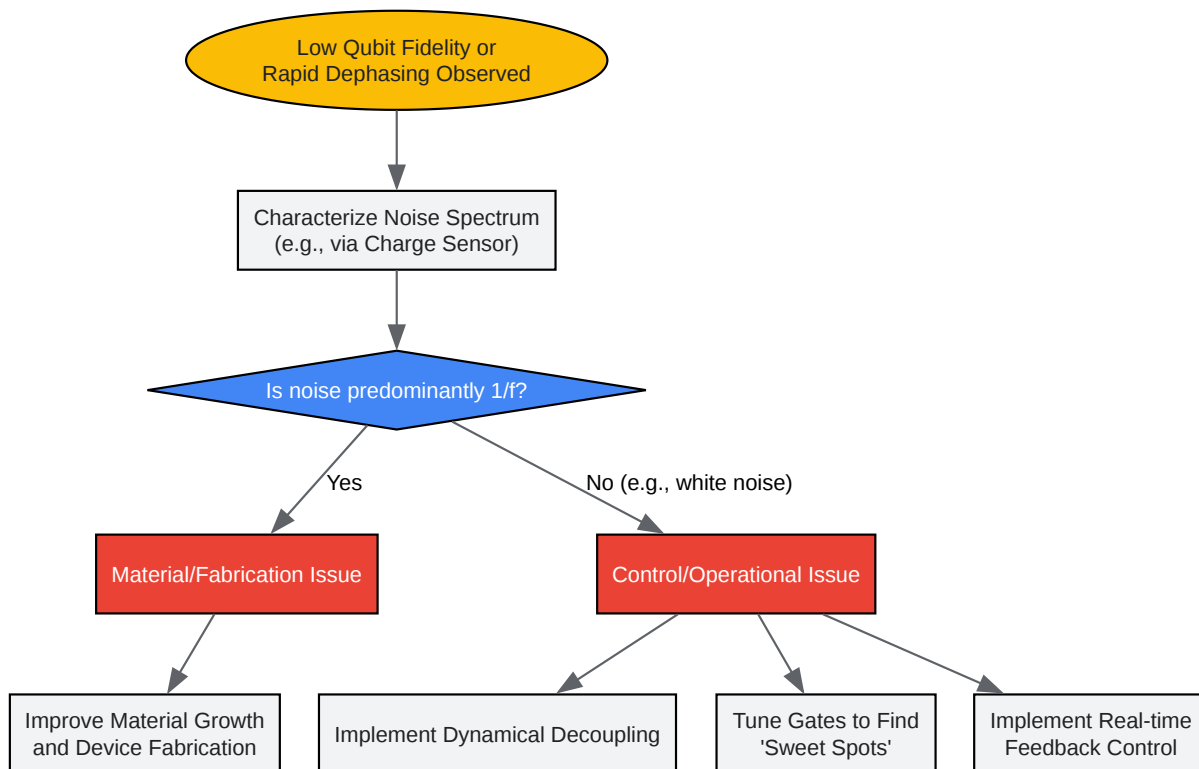
- Apply a voltage pulse to the appropriate gates to move the qubit to a detuning point where the exchange interaction, J , is non-zero, initiating coherent oscillations between the singlet (S) and triplet (T_0) states.
- During this evolution, apply a sequence of π pulses (e.g., Carr-Purcell-Meiboom-Gill - CPMG sequence) that refocus the qubit evolution and filter out low-frequency noise.^{[2][6]} The number of π pulses can be varied to probe different frequency components of the noise.
- Readout:
 - After the evolution time, pulse the qubit back to the (2,0) charge region for readout.
 - Measure the probability of being in the singlet state using spin-to-charge conversion and a charge sensor.
- Analysis:
 - By measuring the coherence of the exchange oscillations as a function of the number of π pulses, you can characterize the charge noise spectrum at different frequencies.^[2]

Visualizations



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Caption: Sources of charge noise affecting a quantum dot qubit in a Si-28 device.



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References

- 1. researchgate.net [researchgate.net]
- 2. [2103.02448] Charge-noise spectroscopy of Si/SiGe quantum dots via dynamically-decoupled exchange oscillations [arxiv.org]
- 3. [PDF] Dephasing of Si spin qubits due to charge noise | Semantic Scholar [semanticscholar.org]
- 4. [2401.14541] Characterization of individual charge fluctuators in Si/SiGe quantum dots [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Stabilizing an individual charge fluctuator in a Si/SiGe quantum dot [arxiv.org]
- 7. [PDF] Low-frequency charge noise in Si/SiGe quantum dots | Semantic Scholar [semanticscholar.org]
- 8. Reducing charge noise in quantum dots by using thin silicon quantum wells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of interface traps on charge noise, mobility and percolation density in Ge/SiGe heterostructures (2023) | L. Massai | 5 Citations [scispace.com]
- 10. indico.nbi.ku.dk [indico.nbi.ku.dk]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. [2209.01853] Probing charge noise in few electron CMOS quantum dots [arxiv.org]
- 14. quantum.physics.sk [quantum.physics.sk]
- 15. researchgate.net [researchgate.net]
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